molecular formula C9H19NO4 B14070629 (2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid

(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid

Cat. No.: B14070629
M. Wt: 205.25 g/mol
InChI Key: BELRGBINTSKBGB-GJMOJQLCSA-N
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Description

(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid is a chiral amino acid derivative with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of (2R,4E)-2-methyl-4-hexenal with tert-butyl isocyanoacetate, followed by hydrolysis and subsequent transformations to obtain the target compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chiral centers.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography. The use of advanced techniques and equipment is essential to achieve efficient production on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of carbonyl groups may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical processes within cells. Its unique stereochemistry allows for selective binding to target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R)-4,5-dihydroxy isoleucine
  • (2S,3R,4R,6E)-2-acetylamino-3-hydroxy-4-methyl-6-octenoic acid

Uniqueness

(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid

InChI

InChI=1S/C9H19NO4/c1-4-14-5-6(2)8(11)7(10-3)9(12)13/h6-8,10-11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8-/m1/s1

InChI Key

BELRGBINTSKBGB-GJMOJQLCSA-N

Isomeric SMILES

CCOC[C@@H](C)[C@H]([C@@H](C(=O)O)NC)O

Canonical SMILES

CCOCC(C)C(C(C(=O)O)NC)O

Origin of Product

United States

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